molecular formula C18H19NO B1243702 Acetamide, N-(1,2,3,4-tetrahydro-4-phenyl-2-naphthalenyl)- CAS No. 134865-73-9

Acetamide, N-(1,2,3,4-tetrahydro-4-phenyl-2-naphthalenyl)-

Cat. No. B1243702
CAS RN: 134865-73-9
M. Wt: 265.3 g/mol
InChI Key: YNMJUMQDPHRKTA-UHFFFAOYSA-N
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Description

“Acetamide, N-(1,2,3,4-tetrahydro-4-phenyl-2-naphthalenyl)-” is a chemical compound with the molecular formula C18H19NO . It is a derivative of acetamide, which is an organic compound that serves as the simplest amide derived from acetic acid .

properties

IUPAC Name

N-(4-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-13(20)19-16-11-15-9-5-6-10-17(15)18(12-16)14-7-3-2-4-8-14/h2-10,16,18H,11-12H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMJUMQDPHRKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC(C2=CC=CC=C2C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436956
Record name Acetamide, N-(1,2,3,4-tetrahydro-4-phenyl-2-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-(1,2,3,4-tetrahydro-4-phenyl-2-naphthalenyl)-

CAS RN

134865-73-9
Record name Acetamide, N-(1,2,3,4-tetrahydro-4-phenyl-2-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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NC1Cc2ccccc2C(c2ccccc2)C1
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Synthesis routes and methods II

Procedure details

To a solution of 180 mg (0.80 mmol) of 4-phenyl-2-aminotetraline HCl in 3.5 ml ethyl acetate and 2.0 ml water, was added 360 mg of sodium acetate. To this mixture 0.6 ml of acetic anhydride was then added and the mixture was stirred for 24 hrs. The addition of 2 ml of water resulted in the formation of two layers. After separation, the water layer was extracted twice with ethyl acetate. The combined organic layers were washed 3 times with a saturated solution of sodium bicarbonate and once with a saturated solution of sodium chloride. After drying over magnesium sulfate, the organic solution was evaporated under reduced pressure to yield 4-phenyl-2-acetamidotetralin as a white solid (170 mg, 79%).
Name
4-phenyl-2-aminotetraline HCl
Quantity
180 mg
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360 mg
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3.5 mL
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2 mL
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0.6 mL
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2 mL
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